

# Application Notes and Protocols for AF 568 DBCO in Super-Resolution Microscopy

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## Compound of Interest

Compound Name: AF 568 DBCO

Cat. No.: B12363973

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## Introduction

**AF 568 DBCO** is a bright and photostable fluorescent dye belonging to the rhodamine family, conjugated to a dibenzocyclooctyne (DBCO) group. This moiety allows for covalent labeling of azide-modified biomolecules via copper-free click chemistry, a bioorthogonal reaction that is highly specific and biocompatible.<sup>[1][2]</sup> These characteristics make **AF 568 DBCO** an excellent probe for super-resolution microscopy (SRM) techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy, enabling the visualization of cellular structures with nanoscale resolution.

These application notes provide detailed protocols for the use of **AF 568 DBCO** in STORM and STED microscopy, including metabolic labeling, immunofluorescence, and live-cell imaging.

## Core Properties and Quantitative Data

**AF 568 DBCO** exhibits photophysical properties that are well-suited for super-resolution imaging. Its brightness and photostability allow for the acquisition of high-quality data with a good signal-to-noise ratio. The quantitative data for AF 568 and its spectrally similar analogue, Alexa Fluor 568, are summarized below for easy comparison.

Property	Value	Notes
Excitation Maximum ( $\lambda_{ex}$ )	~572-579 nm	Compatible with common laser lines (e.g., 561 nm or 568 nm). [1][2]
Emission Maximum ( $\lambda_{em}$ )	~598-603 nm	Emits in the orange-red region of the spectrum.[1][2]
Molecular Weight	~953 g/mol	
Storage Conditions	-20°C in the dark, desiccated	Can be transported at room temperature for up to 3 weeks. [1] Stock solutions are typically stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Localization Precision (STORM)	~23 nm	For Alexa Fluor 568, dependent on imaging conditions and buffer.[3]
Photon Count per Localization (STORM)	~1700-2800	For Alexa Fluor 568, dependent on imaging buffer and laser power.[4]

## Experimental Protocols

### Protocol 1: Metabolic Labeling of Cellular Proteins with Azide Sugars for Live-Cell Super-Resolution Imaging

This protocol describes the metabolic incorporation of an azide-containing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins, followed by labeling with **AF 568 DBCO** for live-cell imaging.

Materials:

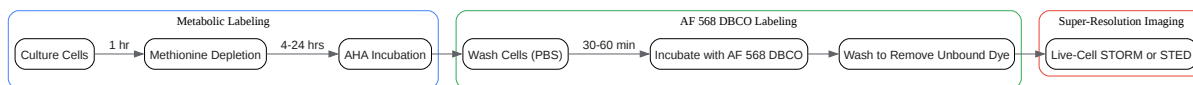
- Mammalian cells of interest
- Complete cell culture medium

- Methionine-free cell culture medium
- L-azidohomoalanine (AHA)
- **AF 568 DBCO**
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
- Phosphate-buffered saline (PBS), warm

Procedure:

- Metabolic Labeling:
  1. Culture cells to the desired confluency in complete medium.
  2. Wash the cells once with warm PBS.
  3. Replace the complete medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.
  4. Replace the medium with methionine-free medium supplemented with an optimized concentration of AHA (typically 25-50  $\mu$ M) and incubate for 4-24 hours. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.
- **AF 568 DBCO** Labeling:
  1. After metabolic labeling, wash the cells twice with warm PBS.
  2. Add pre-warmed live-cell imaging medium containing **AF 568 DBCO** at a final concentration of 5-20  $\mu$ M.
  3. Incubate the cells for 30-60 minutes at 37°C in a CO<sub>2</sub> incubator, protected from light.[5]
  4. Wash the cells three times with warm live-cell imaging medium to remove unbound dye.
- Imaging:

1. The cells are now ready for live-cell STORM or STED imaging. Proceed to the respective imaging protocols.



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Live-cell labeling workflow.

## Protocol 2: Immunofluorescence Staining with AF 568 DBCO-Conjugated Antibodies for Fixed-Cell Super-Resolution Imaging

This protocol outlines the use of a secondary antibody conjugated to **AF 568 DBCO** for immunofluorescence labeling of fixed cells. This requires an azide-modified primary antibody.

Materials:

- Cells grown on #1.5 glass coverslips
- PBS
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Azide-modified primary antibody
- **AF 568 DBCO**-conjugated secondary antibody

- Mounting medium suitable for STORM or STED

#### Procedure:

- Cell Fixation and Permeabilization:

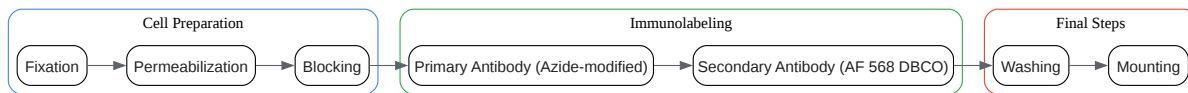
1. Wash cells twice with PBS.
2. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
3. Wash cells three times with PBS.
4. Permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
5. Wash cells three times with PBS.

- Immunolabeling:

1. Block non-specific binding by incubating in blocking buffer for 1 hour at room temperature.
2. Incubate with the azide-modified primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
3. Wash cells three times with PBS.
4. Incubate with the **AF 568 DBCO**-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
5. Wash cells three times with PBS.

- Sample Mounting:

1. Mount the coverslip onto a microscope slide using a mounting medium optimized for the chosen super-resolution technique (see STORM and STED imaging protocols).



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Immunofluorescence workflow.

## Protocol 3: (d)STORM Imaging

This protocol is for direct STORM (dSTORM) imaging of fixed cells labeled with **AF 568 DBCO**.

Materials:

- Labeled sample from Protocol 2
- STORM imaging buffer (see below)
- Super-resolution microscope equipped for STORM

STORM Imaging Buffer Preparation (MEA-based):<sup>[6]</sup>

- Buffer A: 10 mM Tris-HCl (pH 8.0) + 50 mM NaCl
- Buffer B: 50 mM Tris-HCl (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose
- GLOX solution: 14 mg glucose oxidase + 50  $\mu$ L catalase (17 mg/mL) in 200  $\mu$ L Buffer A.
- 1 M MEA solution: 77 mg cysteamine (MEA) in 1 mL of 0.25 N HCl.
- Final Imaging Buffer (prepare fresh): To 620  $\mu$ L of Buffer B, add 7  $\mu$ L of GLOX solution and 70  $\mu$ L of 1 M MEA solution.

Imaging Procedure:

- Microscope Setup:

1. Mount the sample on the STORM microscope.
  2. Locate the region of interest using a low laser power.
- Image Acquisition:
    1. Replace the PBS or mounting medium with freshly prepared STORM imaging buffer.
    2. Illuminate the sample with a high laser power (e.g., 1-2 kW/cm<sup>2</sup>) using a 561 nm or 568 nm laser to induce photoswitching of the AF 568 fluorophores into a dark state.
    3. Acquire a time-series of images (typically 10,000-50,000 frames) with a camera exposure time of 10-30 ms.
    4. A low-power 405 nm laser can be used to facilitate the return of fluorophores from the dark state to the emissive state.
  - Data Analysis:
    1. Process the acquired image series with a localization software (e.g., ThunderSTORM, rapidSTORM) to identify and localize the single-molecule blinking events.
    2. Reconstruct the final super-resolved image from the localization data.

## Protocol 4: STED Imaging

This protocol provides general guidelines for STED imaging of fixed cells labeled with **AF 568 DBCO**.

Materials:

- Labeled sample from Protocol 2
- STED-compatible mounting medium (e.g., ProLong Gold, Abberior Mount Solid)
- Super-resolution microscope equipped for STED

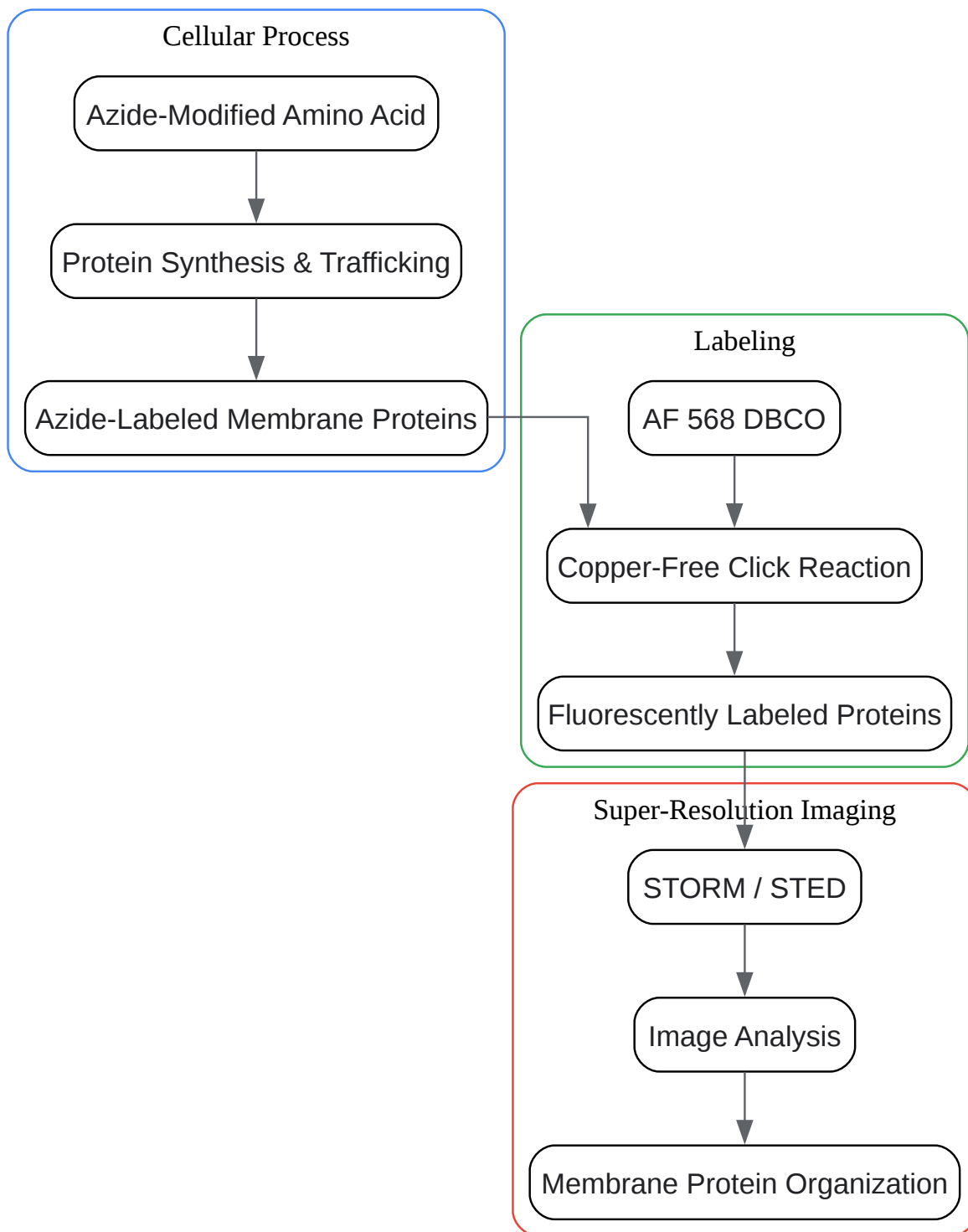
Imaging Procedure:

- Sample Mounting:
  1. Mount the coverslip with the labeled cells in a STED-compatible mounting medium. Allow the medium to cure according to the manufacturer's instructions.
- Microscope Setup:
  1. Mount the sample on the STED microscope.
  2. Use an excitation laser of ~568 nm and a STED depletion laser of ~775 nm.
  3. Align the excitation and STED laser beams.
- Image Acquisition:
  1. Locate the region of interest using the confocal mode of the microscope.
  2. Switch to STED mode and adjust the STED laser power to achieve the desired resolution. Higher STED power generally leads to better resolution but can also increase photobleaching.
  3. Optimize the pixel size, scan speed, and averaging to obtain a high-quality super-resolved image.
  4. For live-cell STED imaging, it is crucial to minimize the light dose to reduce phototoxicity. Use lower laser powers and faster scan speeds.<sup>[7]</sup>

## Application Example: Visualizing Membrane Protein Organization

**AF 568 DBCO**, in conjunction with metabolic labeling and super-resolution microscopy, is a powerful tool to study the organization of proteins on the plasma membrane. For instance, by metabolically labeling all newly synthesized proteins with an azide-containing amino acid and subsequently reacting them with **AF 568 DBCO**, one can visualize the distribution of the entire proteome on the cell surface.<sup>[8]</sup> This allows for the investigation of protein clustering, organization in membrane domains, and changes in response to cellular signaling events.





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